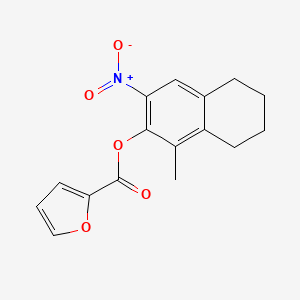
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Overview
Description
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring attached to a carboxylate group, along with a substituted naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1-methyl-5,6,7,8-tetrahydronaphthalene followed by esterification with furan-2-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: (1-Methyl-3-amino-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1-Carboxy-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate.
Scientific Research Applications
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxylate group may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate: Similar structure but with a benzoate group instead of a furan-2-carboxylate group.
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) acetate: Similar structure but with an acetate group instead of a furan-2-carboxylate group.
Uniqueness
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is unique due to the presence of both a furan ring and a nitro-substituted naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1-methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-12-6-3-2-5-11(12)9-13(17(19)20)15(10)22-16(18)14-7-4-8-21-14/h4,7-9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIOMQWNQRJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CC(=C1OC(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


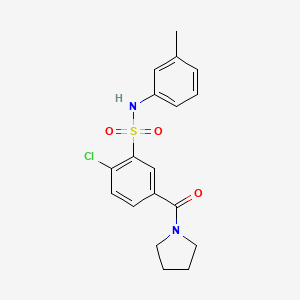
![ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B3507406.png)
![1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3507413.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B3507416.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)
![methyl 2-{[N-(furan-2-ylcarbonyl)glycyl]amino}benzoate](/img/structure/B3507433.png)
![5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3507445.png)
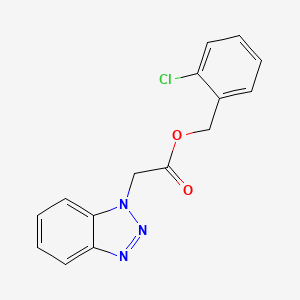
![[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B3507458.png)
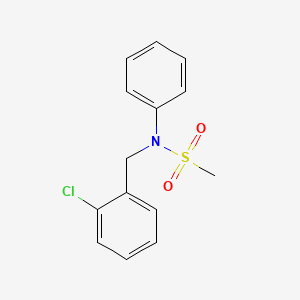
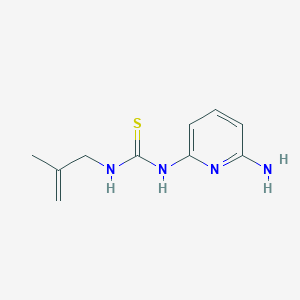
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3507491.png)
![phenyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3507498.png)
